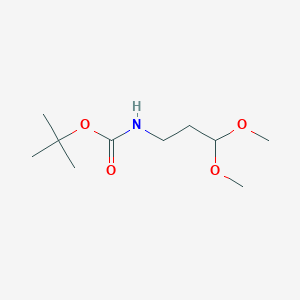
tert-Butyl (3,3-dimethoxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3,3-dimethoxypropyl)carbamate is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of tert-Butyl (3,3-dimethoxypropyl)carbamate involves specific synthetic routes and reaction conditions. The compound can be prepared through the reaction of 3,3-dimethoxypropylamine with tert-butyl chloroformate under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl (3,3-dimethoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl (3,3-dimethoxypropyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3,3-dimethoxypropyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It may also interact with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
tert-Butyl (3,3-dimethoxypropyl)carbamate can be compared with other similar compounds, such as:
- Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester
- Carbamic acid, (3,3-dimethoxypropyl)-, ethyl ester
- Carbamic acid, (3,3-dimethoxypropyl)-, isopropyl ester
These compounds share similar chemical structures but differ in their ester groups, which can influence their reactivity and applications .
Propiedades
Número CAS |
180387-11-5 |
|---|---|
Fórmula molecular |
C10H21NO4 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-(3,3-dimethoxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-7-6-8(13-4)14-5/h8H,6-7H2,1-5H3,(H,11,12) |
Clave InChI |
XIVKXOKMTARAJA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(OC)OC |
Sinónimos |
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















